

# A Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Methyl-1H-imidazole-5-carbonitrile**

Cat. No.: **B1306210**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive technical overview of **1-Methyl-1H-imidazole-5-carbonitrile** (CAS No: 66121-66-2), a key heterocyclic building block in medicinal chemistry and drug development. It details the compound's physicochemical properties, synthesis methodologies, safety protocols, and its significant role as a precursor in the synthesis of bioactive molecules. This guide is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and pharmaceutical research.

## Chemical Identity and Properties

**1-Methyl-1H-imidazole-5-carbonitrile** is a five-membered aromatic heterocycle containing a nitrile functional group. This structural motif is of significant interest in medicinal chemistry, serving as a versatile intermediate for constructing more complex molecular architectures.<sup>[1][2]</sup> The imidazole core is a common feature in numerous natural products and therapeutic agents, valued for its ability to engage in hydrogen bonding and act as an isostere for other chemical groups.<sup>[1]</sup> This compound, specifically, is listed as a building block for protein degraders, highlighting its relevance in modern therapeutic modalities.<sup>[3]</sup>

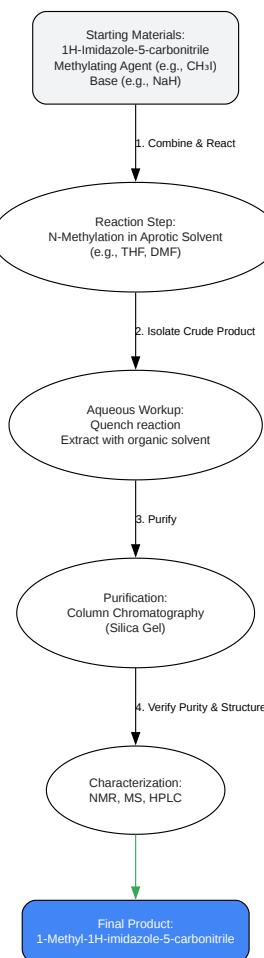
Table 1: Physicochemical Properties of **1-Methyl-1H-imidazole-5-carbonitrile**

Property	Value	Reference(s)
CAS Number	66121-66-2	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	107.11 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Solid	<a href="#">[5]</a>
Purity	≥95% - 97%	<a href="#">[3]</a> <a href="#">[6]</a>
Vapour Pressure	0.000476 mmHg at 25°C	<a href="#">[7]</a> <a href="#">[8]</a>
Polar Surface Area	41.61 Å <sup>2</sup>	<a href="#">[7]</a>
InChI Key	VRBIIAGKRWJQEZUHFFFAOYSA-N	<a href="#">[5]</a>
SMILES String	Cn1cncc1C#N	<a href="#">[5]</a>

## Synthesis and Experimental Protocols

The synthesis of substituted imidazoles, including nitrile derivatives, is a cornerstone of heterocyclic chemistry. While specific, detailed protocols for **1-Methyl-1H-imidazole-5-carbonitrile** are proprietary, its synthesis can be conceptualized based on established methods for creating imidazole carbonitriles, often involving multicomponent reactions or the modification of existing imidazole rings. A plausible synthetic pathway involves the methylation of a pre-existing imidazole-5-carbonitrile precursor.

A generalized workflow for such a synthesis is outlined below. This process emphasizes the controlled reaction conditions necessary to achieve regioselective methylation and ensure product purity.



[Click to download full resolution via product page](#)

*General Synthesis Workflow for **1-Methyl-1H-imidazole-5-carbonitrile**.*

## General Experimental Protocol: N-Methylation

- Step 1: Preparation: To a solution of 1H-imidazole-5-carbonitrile (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium hydride, 1.1 eq) is added portion-wise at 0°C.
- Step 2: Reaction: The mixture is stirred for 30 minutes to allow for deprotonation. A methylating agent, such as methyl iodide (1.1 eq), is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
- Step 3: Workup: Upon completion, the reaction is carefully quenched by the slow addition of water. The resulting mixture is transferred to a separatory funnel and extracted multiple times

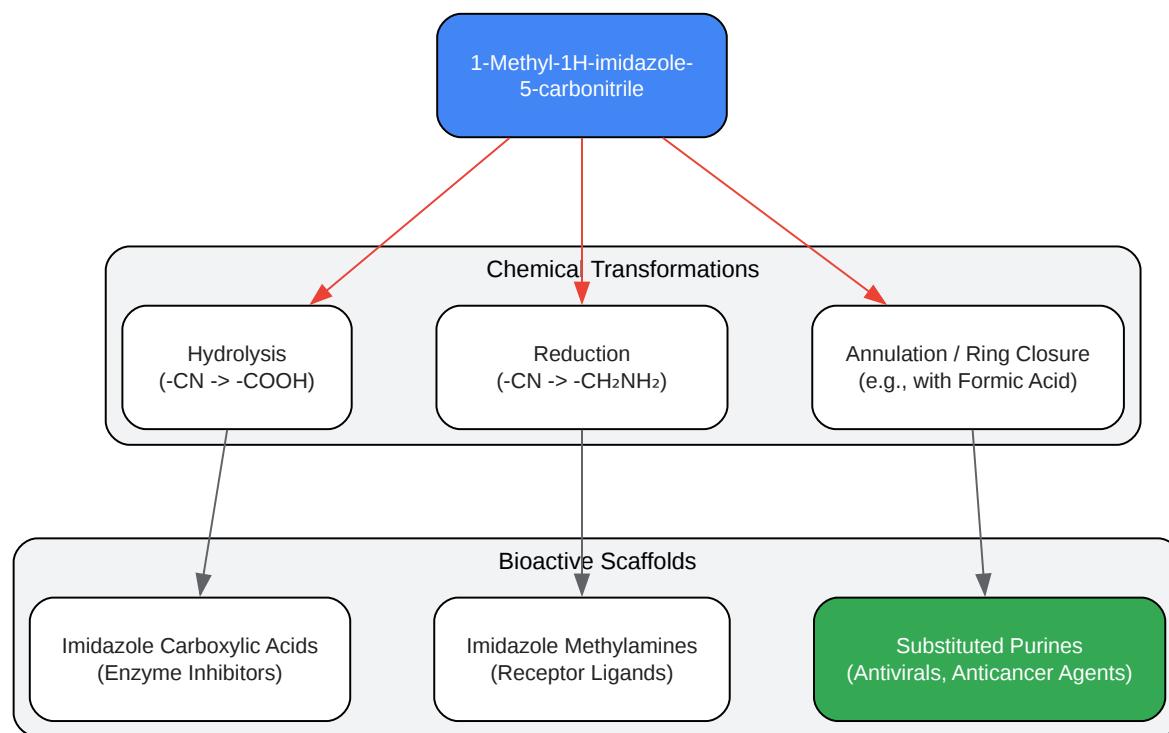
with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

- Step 4: Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified using flash column chromatography on silica gel to afford the pure **1-Methyl-1H-imidazole-5-carbonitrile**.
- Step 5: Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

## Applications in Drug Discovery and Development

Imidazole-based compounds are integral to medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.<sup>[1][2]</sup> **1-Methyl-1H-imidazole-5-carbonitrile** serves as a crucial synthon for developing more complex, biologically active molecules. Its nitrile group can be readily transformed into other functional groups, and the methylated imidazole core provides a stable scaffold for further elaboration.

The compound is a key intermediate in the synthesis of purine and pyrimidine analogues, which are fundamental components of nucleic acids and are often targeted in antiviral and anticancer therapies.<sup>[9]</sup> For example, amino imidazole carbonitrile derivatives have been used as synthons for preparing purine derivatives that exhibit significant activity against the influenza A virus.<sup>[9][10]</sup>



[Click to download full resolution via product page](#)

*Role as a Versatile Intermediate in Medicinal Chemistry.*

## Safety and Handling

**1-Methyl-1H-imidazole-5-carbonitrile** is classified as an acute toxicant and requires careful handling in a laboratory setting.<sup>[5][6]</sup> All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Table 2: Hazard Identification and Safety Precautions

Category	Information	Reference(s)
GHS Pictogram	GHS06 (Skull and Crossbones)	<a href="#">[5]</a>
Signal Word	Danger	<a href="#">[5]</a>
Hazard Statements	H301: Toxic if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	<a href="#">[5]</a> <a href="#">[6]</a>
Precautionary Statements	P280: Wear protective gloves/protective clothing. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	<a href="#">[5]</a> <a href="#">[6]</a>
Storage	Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed.	<a href="#">[5]</a> <a href="#">[11]</a>
First Aid (Eyes)	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.	<a href="#">[6]</a>
First Aid (Ingestion)	Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.	<a href="#">[6]</a>

## Conclusion

**1-Methyl-1H-imidazole-5-carbonitrile** is a high-value chemical intermediate with significant utility in pharmaceutical research and drug development. Its defined physicochemical properties and versatile reactivity make it an essential building block for the synthesis of a wide array of bioactive compounds, particularly purine analogues and other heterocyclic systems.<sup>[9]</sup> <sup>[12]</sup> Strict adherence to safety protocols is mandatory when handling this compound. This guide provides the core technical information required by researchers to effectively and safely utilize this compound in their synthetic endeavors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. 1-methyl-1H-imidazole-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. nbinno.com [nbino.com]

- To cite this document: BenchChem. [A Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306210#1-methyl-1h-imidazole-5-carbonitrile-cas-number>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)